molecular formula C7H7Cl2N3 B1524497 N-amino-3,4-dichlorobenzene-1-carboximidamide CAS No. 939999-70-9

N-amino-3,4-dichlorobenzene-1-carboximidamide

Cat. No.: B1524497
CAS No.: 939999-70-9
M. Wt: 204.05 g/mol
InChI Key: SBTQMGGODASKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-amino-3,4-dichlorobenzene-1-carboximidamide (N-ADCB-1-C) is an organic compound that has been used in a variety of scientific research applications due to its unique chemical structure and properties. N-ADCB-1-C has been studied for its potential as a synthetic intermediate, as a catalyst in organic synthesis, and as a tool for studying the mechanisms of enzyme-catalyzed reactions. Additionally, N-ADCB-1-C has been used in biochemical and physiological studies to investigate the effects of various compounds on the body.

Scientific Research Applications

Preparation and Reactivity Studies

The research on similar compounds, such as those involving carbodiimide coupling reactions and derivatization of amino acids, sheds light on the versatility and reactivity of "N-amino-3,4-dichlorobenzene-1-carboximidamide" in synthesizing complex molecules. The preparation and properties of maleimido acids and maleoyl derivatives of peptides indicate the potential of such compounds for biochemical conjugation and synthesis of peptidomimetics (Keller & Rudinger, 1975). Additionally, studies on carbodiimide-mediated amine coupling reactions provide insights into surface modification techniques and biosensor fabrication, highlighting the compound's applicability in creating functionalized surfaces for various applications (Liu et al., 2013).

Applications in Medicinal Chemistry

The unusual amino acids and their derivatives, including structures similar to "this compound," have been emphasized for their significant role in modern medicinal chemistry. These compounds serve as key elements for the synthesis of complex molecules, contributing to drug discovery and development. Their unique three-dimensional structure and functionality make them invaluable in creating peptidomimetic drugs and other therapeutic agents (Blaskovich, 2016).

Surface Modification and Bioconjugation

Research on the controlled surface modification of cellulose fibers using amino derivatives demonstrates the potential of "this compound" in material science. The activation with N,N′-carbonyldiimidazole for grafting amino derivatives onto cellulose fibers illustrates the compound's applicability in modifying material surfaces for enhanced functionality (Alila et al., 2009).

Properties

IUPAC Name

N'-amino-3,4-dichlorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3/c8-5-2-1-4(3-6(5)9)7(10)12-11/h1-3H,11H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTQMGGODASKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NN)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C(=N/N)/N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-amino-3,4-dichlorobenzene-1-carboximidamide
Reactant of Route 2
Reactant of Route 2
N-amino-3,4-dichlorobenzene-1-carboximidamide
Reactant of Route 3
Reactant of Route 3
N-amino-3,4-dichlorobenzene-1-carboximidamide
Reactant of Route 4
N-amino-3,4-dichlorobenzene-1-carboximidamide
Reactant of Route 5
N-amino-3,4-dichlorobenzene-1-carboximidamide
Reactant of Route 6
N-amino-3,4-dichlorobenzene-1-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.